3-Chloro-5-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

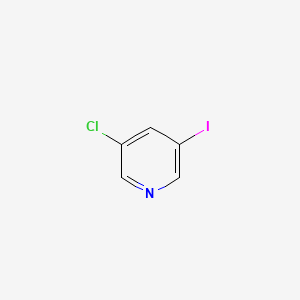

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMJGLPDACZKBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640070 | |

| Record name | 3-Chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-90-2 | |

| Record name | 3-Chloro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-iodo-pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Dihalogenated Heterocycle

An In-Depth Technical Guide to 3-Chloro-5-iodopyridine

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to the scientific community. Its unique substitution pattern, featuring both a chloro and an iodo group on the pyridine ring, makes it a versatile and valuable building block in organic synthesis. This document delves into its fundamental chemical and physical properties, established synthetic routes, and reactivity profile. Furthermore, it explores the compound's critical applications, particularly as an intermediate in the development of novel pharmaceuticals and advanced materials. Detailed protocols for analysis, alongside essential safety and handling procedures, are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective and safe utilization.

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] The pyridine core is a prevalent motif in numerous biologically active molecules, and the presence of halogen substituents provides reactive handles for constructing complex molecular architectures through various cross-coupling reactions.[2] this compound (CAS No: 77332-90-2 ) is a particularly strategic intermediate.[3][4][5] The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, sequential functionalization, offering chemists precise control over molecular design. The C-I bond is more susceptible to oxidative addition in transition metal-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira coupling) than the more robust C-Cl bond, enabling the iodine to be replaced first, leaving the chlorine available for a subsequent transformation. This inherent chemical orthogonality is a key reason for its utility in multi-step syntheses aimed at discovering new therapeutic agents and functional materials.[1][6]

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational for its application in any experimental setting. The key identifiers and properties for this compound are summarized below.

Table 1: Core Properties and Identifiers of this compound

| Property | Value | Source(s) |

| CAS Number | 77332-90-2 | [3][4][5] |

| Molecular Formula | C₅H₃ClIN | [3][5] |

| Molecular Weight | 239.44 g/mol | [3][5] |

| IUPAC Name | This compound | [5] |

| Appearance | Solid (form) | [3] |

| SMILES String | Clc1cncc(I)c1 | [3][4] |

| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [3][5] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis and Reactivity Insights

The synthesis of this compound typically leverages readily available pyridine precursors. While multiple specific routes exist, a common strategy involves the iodination of a corresponding chloropyridine derivative. An illustrative synthetic approach is the aromatic Finkelstein reaction, where a bromo-precursor is converted to the iodo-compound using a copper catalyst.[7] Another powerful method is the Sandmeyer reaction, starting from an amino-substituted chloropyridine.

Diagram 2: Generalized Synthetic Pathway

Caption: Conceptual workflow for synthesis via a Sandmeyer reaction.

Exemplary Protocol: Synthesis via Diazotization-Iodination

This protocol is a representative methodology based on well-established Sandmeyer reactions and should be adapted and optimized for specific laboratory conditions.

-

Preparation: In a three-necked flask maintained at 0-5°C using an ice bath, dissolve 3-Amino-5-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid).

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature below 5°C to ensure the stability of the resulting diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Iodination: In a separate vessel, prepare a solution of potassium iodide (KI) in water. Slowly add the previously prepared diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed as the diazonium group is replaced by iodine.

-

Work-up and Isolation: After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, wash with a sodium thiosulfate solution to remove any residual iodine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its role as a versatile scaffold for building molecular complexity. Its dihalogenated nature is ideal for programmed, site-selective cross-coupling reactions.

-

Pharmaceutical Intermediates: This compound is a critical building block for synthesizing a wide range of potential therapeutic agents.[1] By sequentially reacting the iodo and then the chloro positions, medicinal chemists can introduce different molecular fragments to explore structure-activity relationships (SAR) for targets in oncology, neuroscience, and infectious diseases.[2][6]

-

Agrochemicals: The pyridine heterocycle is a key component in many modern pesticides and herbicides. This compound can be used to construct novel agrochemicals designed for enhanced crop protection and greater target specificity.[1]

-

Materials Science: The rigid, aromatic structure of the pyridine ring makes it a candidate for incorporation into advanced functional materials. Its derivatives are being explored in the synthesis of organic semiconductors, conductive polymers, and components for optoelectronic devices.[1]

Diagram 3: Role in a Drug Discovery Workflow

Caption: Use of this compound in sequential cross-coupling.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in regulated applications like pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for this purpose.[8]

Representative Protocol: Purity Analysis by HPLC

This is a generalized method based on the analysis of similar halogenated pyridines and requires validation for specific instrumentation.[8][9]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point for isocratic elution could be 70:30 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the analyte).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.

-

Injection Volume: 10 µL.

-

Data Analysis: The purity is determined by calculating the area percentage of the main analyte peak relative to the total peak area in the chromatogram. Identity can be confirmed by comparing the retention time to that of a certified reference standard.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate careful management.

-

Hazard Identification:

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

Store in a tightly closed container in a cool, dry place.[10]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound, identified by CAS number 77332-90-2, is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined physicochemical properties, coupled with a predictable and highly useful reactivity profile, make it an indispensable building block in drug discovery, agrochemical synthesis, and materials science. The ability to perform selective, sequential reactions at the chloro and iodo positions provides a clear and efficient path to complex target molecules. By adhering to the rigorous analytical and safety protocols outlined in this guide, researchers can confidently and safely unlock the full synthetic potential of this versatile compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-5-iodo-pyridine AldrichCPR 77332-90-2 [sigmaaldrich.com]

- 4. This compound [sobekbio.com]

- 5. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Chloro-5-iodopyridine: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Chloro-5-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and chemical synthesis. We will delve into its fundamental properties, synthesis methodologies, and key applications, offering field-proven insights to support your research endeavors.

Core Molecular Attributes and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature. The strategic placement of a chlorine atom at the 3-position and an iodine atom at the 5-position of the pyridine ring imparts unique reactivity, making it a valuable intermediate in organic synthesis. The differing reactivity of the C-Cl and C-I bonds allows for selective functionalization through various cross-coupling reactions.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 239.44 g/mol | [1][2] |

| Chemical Formula | C₅H₃ClIN | [1][2] |

| CAS Number | 77332-90-2 | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | [3] |

| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [2] |

| SMILES | Clc1cncc(I)c1 | [3] |

Synthesis and Purification: A Validated Protocol

The synthesis of substituted pyridines often requires multi-step procedures. While various methods for the synthesis of halopyridines exist, a common approach involves the halogenation of a suitable pyridine precursor. For this compound, a reliable synthesis can be achieved through the iodination of 3-chloropyridine. The following protocol is a self-validating system designed for reproducibility.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 3-chloropyridine.

Reagents and Materials:

-

3-Chloropyridine

-

N-Iodosuccinimide (NIS)

-

Sulfuric acid

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 3-chloropyridine (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Iodination: Slowly add N-Iodosuccinimide (1.1 equivalents) portion-wise to the stirred solution, ensuring the temperature is maintained below 5 °C. The reaction is exothermic, and careful addition is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture over crushed ice. This will precipitate the crude product.

-

Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with a 10% sodium thiosulfate solution (to remove any unreacted iodine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is then purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of sulfuric acid as a solvent protonates the pyridine ring, deactivating it towards electrophilic substitution but directing the substitution to the meta-position (C-5).

-

N-Iodosuccinimide is a mild and effective iodinating agent for this transformation.

-

The aqueous work-up and washing steps are critical for removing inorganic salts and unreacted reagents, ensuring a cleaner crude product for purification.

The logical flow of this synthesis and purification process is illustrated in the diagram below.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. The distinct halogen atoms allow for selective, stepwise functionalization, which is a significant advantage in the design of novel therapeutic agents. Halogenated pyridines are prevalent in many FDA-approved drugs.[4]

Key Synthetic Transformations:

-

Suzuki Coupling: The iodine at the 5-position is more reactive towards palladium-catalyzed Suzuki coupling than the chlorine at the 3-position. This allows for the selective introduction of aryl or heteroaryl groups at the C-5 position.

-

Sonogashira Coupling: Similar to the Suzuki coupling, the C-I bond can be selectively coupled with terminal alkynes under Sonogashira conditions.

-

Buchwald-Hartwig Amination: The C-Cl bond can be targeted for C-N bond formation, allowing for the introduction of various amine functionalities.

These selective transformations make this compound a valuable starting material in the synthesis of compounds targeting a range of diseases, including cancer and neurological disorders.[5]

The relationship between the starting material and its potential transformations is depicted below.

Caption: Synthetic utility of this compound in cross-coupling reactions.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[2][6]

Hazard Identification: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8]

In case of accidental exposure, follow standard first-aid measures and seek immediate medical attention. Always consult the Safety Data Sheet (SDS) for complete and detailed information before use.[6][7][8]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, stemming from the distinct halogen substituents, allow for a high degree of control in synthetic transformations. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.

References

- 1. This compound - CAS:77332-90-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sobekbio.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Chloro-5-iodopyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 3-Chloro-5-iodopyridine

In the landscape of modern medicinal and materials chemistry, the strategic functionalization of heterocyclic scaffolds is paramount. This compound emerges as a highly valuable, yet under-documented, building block for the synthesis of complex molecular architectures. Its unique arrangement of a pyridine core, a moderately reactive chloro group, and a highly reactive iodo group offers a platform for sequential and site-selective cross-coupling reactions. This guide provides a comprehensive overview of the known properties, theoretical reactivity, and practical applications of this versatile intermediate, designed to empower researchers in leveraging its synthetic potential.

This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental design when working with dihalogenated pyridines. While specific experimental data for this exact isomer is sparse in published literature, this guide synthesizes information from analogous systems to provide robust, field-proven strategies for its use.

Core Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its effective use in synthesis, including purification and storage.

Structural and General Data

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 77332-90-2 | [1] |

| Molecular Formula | C₅H₃ClIN | [1] |

| Molecular Weight | 239.44 g/mol | [1] |

| Physical Form | Solid | |

| Canonical SMILES | C1=C(C=NC=C1I)Cl | [1] |

| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [1] |

Thermal and Solubility Profile

Detailed experimental data for the melting point, boiling point, and solubility of this compound are not consistently reported in publicly available literature. However, data from closely related isomers provide a reasonable estimation for experimental planning.

-

Melting Point: Not experimentally reported. For context, the isomeric 2-Chloro-5-iodopyridine has a reported melting point of 95-98 °C. It is reasonable to anticipate a similar melting point for the 3-chloro-5-iodo isomer.

-

Boiling Point: Not reported, likely decomposes at higher temperatures under atmospheric pressure.

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). It is predicted to have low solubility in water and non-polar solvents like hexanes.

Synthesis of this compound: Plausible Routes

Proposed Synthetic Protocol via Sandmeyer-type Reaction

A reliable method for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction, starting from an amino precursor. This proposed multi-step synthesis begins with the readily available 3-amino-5-chloropyridine.

References

An In-depth Technical Guide to the Chemical Structure and Applications of 3-Chloro-5-iodopyridine

This guide provides a comprehensive technical overview of 3-chloro-5-iodopyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and synthetic chemistry. This document delves into the compound's chemical properties, synthesis, spectroscopic characterization, and reactivity, with a focus on its application as a versatile building block in the construction of complex molecular architectures.

Introduction: The Strategic Importance of this compound

This compound is a key heterocyclic intermediate characterized by a pyridine ring substituted with both a chlorine and an iodine atom at the 3 and 5 positions, respectively. This unique substitution pattern imparts differential reactivity to the molecule, making it a highly valuable synthon in organic synthesis. The presence of two distinct halogen atoms allows for selective functionalization through various cross-coupling reactions, enabling the stepwise and controlled introduction of different substituents. This strategic advantage is paramount in the fields of medicinal chemistry and materials science, where precise molecular design is critical for achieving desired biological activities or material properties.

The pyridine core itself is a ubiquitous scaffold in a vast array of pharmaceuticals and bioactive natural products. The strategic placement of chloro and iodo groups on this privileged structure opens up a multitude of possibilities for generating diverse libraries of novel compounds for drug discovery screening and for the synthesis of advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 77332-90-2 | [1][2] |

| Molecular Formula | C₅H₃ClIN | [1] |

| Molecular Weight | 239.44 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | Clc1cncc(I)c1 | [1] |

| InChI | 1S/C5H3ClIN/c6-4-1-5(7)3-8-2-4/h1-3H | [1] |

| InChIKey | JZMJGLPDACZKBC-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at positions 2, 4, and 6 of the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronegativity and position of the chloro and iodo substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the halogen atoms (C3 and C5) will exhibit characteristic chemical shifts.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (239.44 g/mol ). The fragmentation pattern will be influenced by the relative strengths of the C-Cl and C-I bonds.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring, as well as the C-Cl and C-I stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and effective method involves a Sandmeyer-type reaction starting from a readily available aminopyridine precursor.

Proposed Synthesis Route: Sandmeyer Reaction

A plausible and efficient synthesis of this compound involves the diazotization of 3-amino-5-chloropyridine followed by an in-situ reaction with an iodide source. This classical transformation provides a reliable method for introducing an iodine atom onto the pyridine ring.

Caption: Proposed synthesis of this compound via a Sandmeyer reaction.

Detailed Experimental Protocol (Proposed)

Disclaimer: This protocol is a proposed method based on established chemical principles for Sandmeyer reactions on heterocyclic amines. It should be adapted and optimized by a qualified chemist in a controlled laboratory setting.

Step 1: Diazotization of 3-Amino-5-chloropyridine

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool a solution of concentrated sulfuric acid in water.

-

Slowly add 3-amino-5-chloropyridine to the cooled acid solution while maintaining the temperature below 10 °C.

-

In a separate beaker, prepare a solution of sodium nitrite in water.

-

Cool the sodium nitrite solution in an ice bath.

-

Slowly add the cold sodium nitrite solution to the solution of 3-amino-5-chloropyridine, keeping the reaction temperature between 0 and 5 °C. The addition should be controlled to prevent excessive foaming and a rise in temperature.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Iodination

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed. The addition should be done at a rate that keeps the reaction under control.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the evolution of nitrogen ceases.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture with a suitable base, such as sodium hydroxide solution, until it is slightly basic.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash them with a solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position, leaving the 3-position available for subsequent transformations.

Caption: Differential reactivity of this compound in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the C-I bond to introduce aryl or vinyl substituents.

Exemplary Protocol: Synthesis of 3-Chloro-5-phenylpyridine

-

To a reaction vessel, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up.

-

Purify the crude product by column chromatography to obtain 3-chloro-5-phenylpyridine.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction can be chemoselectively carried out at the C-I bond of this compound.

Exemplary Protocol: Synthesis of 3-Chloro-5-(phenylethynyl)pyridine

-

In a reaction flask, combine this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine).

-

Add a suitable solvent, such as THF or DMF.

-

Add phenylacetylene (1.1 equiv) to the mixture.

-

Stir the reaction under an inert atmosphere at room temperature or with gentle heating.

-

Monitor the reaction until the starting material is consumed.

-

After completion, perform a work-up, which typically involves filtering off the amine salt and concentrating the filtrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction can be selectively performed at the C-I bond of this compound to introduce a variety of primary or secondary amines.

Exemplary Protocol: Synthesis of N-Aryl-3-chloro-5-pyridinamine

-

In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

-

Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture at a temperature typically between 80 and 120 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture and quench with water.

-

Extract the product with an organic solvent and purify by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed, and may cause skin and eye irritation.[1] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis. Its differential reactivity, stemming from the presence of both chloro and iodo substituents on the pyridine ring, allows for selective and sequential functionalization. This capability makes it an invaluable tool for medicinal chemists and materials scientists in the design and synthesis of novel and complex molecules. The synthetic protocols outlined in this guide, particularly those involving palladium-catalyzed cross-coupling reactions, provide a robust framework for the utilization of this compound in a wide range of research and development applications.

References

A Technical Guide to 3-Chloro-5-iodopyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

3-Chloro-5-iodopyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the distinct halogen substituents on the pyridine core, enable highly selective and sequential functionalization. This guide provides an in-depth analysis of its physicochemical properties, validated synthesis and purification protocols, characteristic spectroscopic data, and its strategic application in complex molecular synthesis, particularly through palladium-catalyzed cross-coupling reactions. Authored from the perspective of a senior application scientist, this document aims to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this versatile reagent in their research endeavors.

Introduction and Core Concepts

Halogenated pyridines are a cornerstone of modern organic synthesis, serving as versatile precursors for a vast array of functionalized molecules.[1][2] Among these, this compound (CAS No: 77332-90-2) has emerged as a particularly valuable intermediate.[3][4] Its utility is rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds, a feature that allows for programmed, site-selective introduction of diverse functionalities.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[5] The name is derived by identifying the parent heterocycle (pyridine) and listing the substituents (chloro, iodo) in alphabetical order, preceded by their positional locants (3 and 5, respectively).

This guide will explore the essential technical aspects of this compound, providing a comprehensive resource for its practical application in a laboratory setting.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is a prerequisite for its safe and effective use. This compound is a solid at room temperature with a molecular weight of 239.44 g/mol .[3][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77332-90-2 | [3][5] |

| Molecular Formula | C₅H₃ClIN | [3][5] |

| Molecular Weight | 239.44 g/mol | [3][5] |

| Appearance | Solid | [3] |

| IUPAC Name | This compound | [5] |

| SMILES String | Clc1cncc(I)c1 | [3] |

| InChI Key | JZMJGLPDACZKBC-UHFFFAOYSA-N | [3][5] |

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[7][8] Store the compound in a tightly sealed container in a dry, well-ventilated area.[7]

Synthesis and Purification Protocols

The synthesis of this compound is not trivial and several routes have been explored. A common and reliable laboratory-scale approach involves a Sandmeyer-type reaction starting from a corresponding aminopyridine. This method offers good yields and avoids the harsh conditions of some alternative procedures.[9][10]

Recommended Synthetic Protocol: Diazotization-Iodination

This protocol details the synthesis from 5-amino-3-chloropyridine. The causality behind this choice is the commercial availability of the starting material and the generally high-yielding nature of the Sandmeyer reaction for installing iodine.

Step-by-Step Methodology:

-

Diazotization: To a stirred solution of 5-amino-3-chloropyridine (1.0 eq) in a suitable acidic medium (e.g., 2 M HCl) at 0-5 °C, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. The slow, cold addition is critical to ensure the stability of the resulting diazonium salt and prevent premature decomposition and side reactions.

-

Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the KI solution. A vigorous evolution of nitrogen gas will be observed. This addition should be controlled to manage the effervescence. The diazonium group is an excellent leaving group, and its displacement by the iodide nucleophile is typically efficient.

-

Work-up: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete reaction. Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the recommended synthesis.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Applications

The synthetic power of this compound lies in the orthogonal reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more reactive than the C-Cl bond.[11] This reactivity difference is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst to the C-I bond much faster.

This differential allows for a two-step, selective functionalization strategy:

-

Step 1: Couple a desired group at the 5-position (iodine) under mild conditions that leave the chlorine atom untouched.

-

Step 2: Employ more forcing conditions (e.g., higher temperature, stronger phosphine ligand) to couple a second group at the 3-position (chlorine).

This strategy is invaluable in drug discovery programs, where the systematic modification of different parts of a molecule (Structure-Activity Relationship, SAR studies) is essential.[1][12]

Selective Cross-Coupling Logic Diagram

Caption: Selective sequential cross-coupling strategy for this compound.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of a boronic acid at the 5-position.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical self-validating step; the exclusion of oxygen prevents the oxidation and deactivation of the Pd(0) catalyst and minimizes homocoupling of the boronic acid.[11]

-

Solvent Addition: Add degassed solvents (e.g., a mixture of Dioxane and Water, 4:1). Degassing the solvents (e.g., by sparging with argon for 30 minutes) is another crucial measure to maintain an anaerobic environment.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. The resulting 3-chloro-5-arylpyridine can be purified by chromatography.

Conclusion

This compound is a high-value synthetic intermediate whose logical design enables sophisticated molecular construction. Its primary strength, the differential reactivity of the C-I and C-Cl bonds, provides chemists with a reliable tool for sequential, site-selective functionalization. By understanding its fundamental properties, adhering to validated synthetic and handling protocols, and strategically applying its unique reactivity in cross-coupling reactions, researchers in drug discovery and materials science can significantly streamline the synthesis of complex, di-substituted pyridine derivatives. This guide serves as a foundational resource to facilitate and enhance the application of this powerful building block.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-クロロ-5-ヨード-ピリジン AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [sobekbio.com]

- 5. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]

- 10. chempanda.com [chempanda.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Chloro-5-iodopyridine

<

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-chloro-5-iodopyridine, a versatile building block in modern synthetic chemistry. The distinct electronic and steric properties of the chloro and iodo substituents, coupled with the inherent reactivity of the pyridine ring, create a molecule with a rich and tunable chemical behavior. This document will delve into the core principles governing its reactivity, offering field-proven insights into its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions, metallation, and nucleophilic substitution. Detailed experimental protocols and mechanistic considerations are provided to empower researchers, scientists, and drug development professionals in leveraging the full synthetic potential of this important heterocyclic compound.

Introduction: The Strategic Value of this compound

This compound is a pivotal intermediate in the synthesis of a wide array of functionalized pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of two different halogen atoms on the pyridine ring at the 3- and 5-positions offers a platform for selective and sequential functionalization. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chloro (C-Cl) bonds is the cornerstone of its utility, allowing for orthogonal chemical transformations.

This guide will systematically explore the reactivity of this compound, focusing on the following key areas:

-

Palladium-Catalyzed Cross-Coupling Reactions: Exploiting the differential reactivity of the C-I and C-Cl bonds in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.

-

Metallation and Halogen-Metal Exchange: Investigating the regioselectivity of deprotonation and halogen-metal exchange for the introduction of various electrophiles.

-

Nucleophilic Aromatic Substitution: Examining the susceptibility of the halogenated positions to nucleophilic attack.

By understanding the underlying principles of its reactivity, chemists can strategically design synthetic routes to complex molecular targets with high efficiency and selectivity.

The Dichotomy of Halogen Reactivity: Iodine vs. Chlorine

The primary driver of the selective reactivity of this compound is the disparity in bond strength and polarizability between the C-I and C-Cl bonds. The C-I bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition to a low-valent metal catalyst, such as palladium(0).[2] This reactivity trend (I > Br > OTf > Cl) is a well-established principle in cross-coupling chemistry.[2][3]

This inherent difference allows for the selective functionalization of the 5-position (iodine) while leaving the 3-position (chlorine) intact for subsequent transformations. This "orthogonal" reactivity is a powerful tool for building molecular complexity in a controlled manner.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7] this compound is an excellent substrate for these transformations, offering a predictable platform for selective functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling reaction is a robust method for the formation of biaryl and vinyl-aryl structures.[3][8] In the case of this compound, the reaction can be tuned to selectively occur at the C-I bond.[2]

Key Mechanistic Insight: The catalytic cycle of the Suzuki coupling involves three primary steps: oxidative addition, transmetallation, and reductive elimination.[3] The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step, and the greater reactivity of the C-I bond ensures preferential reaction at the 5-position.[3]

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 5-Position

Objective: To synthesize 3-chloro-5-phenylpyridine.

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2 equiv.).

-

In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed 1,4-dioxane.

-

Add the catalyst solution to the reaction vial containing the substrates and base.

-

Add degassed water to the reaction mixture.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Suzuki Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 3-Chloro-5-phenylpyridine | >95 |

| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-5-(4-methoxyphenyl)pyridine | >90 |

| 3 | Thiophene-2-boronic acid | 3-Chloro-5-(thiophen-2-yl)pyridine | >85 |

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the C-I bond.

Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetallation with the palladium complex.[9] The choice of base, typically an amine like triethylamine or piperidine, is also critical as it serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[11]

Experimental Protocol: Selective Sonogashira Coupling

Objective: To synthesize 3-chloro-5-(phenylethynyl)pyridine.

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF, anhydrous and degassed)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add anhydrous, degassed THF and triethylamine via syringe.

-

Add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[6][12] This reaction also exhibits high selectivity for the C-I bond of this compound.[13]

Trustworthiness of the Protocol: The success of the Buchwald-Hartwig amination relies heavily on the choice of ligand and base.[12][13] Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps.[13] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide or cesium carbonate, is essential to deprotonate the amine without competing in the reaction.[12]

Experimental Protocol: Selective Buchwald-Hartwig Amination

Objective: To synthesize N-benzyl-3-chloro-5-aminopyridine.

Materials:

-

This compound

-

Benzylamine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous, degassed)

Procedure:

-

In a glovebox, combine this compound (1.0 mmol, 1 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

-

Add anhydrous, degassed toluene to the vial.

-

Add benzylamine (1.2 mmol, 1.2 equiv.) to the reaction mixture.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C with stirring for 16-24 hours.

-

Cool the reaction to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Metallation and Halogen-Metal Exchange: Accessing Nucleophilic Pyridines

Beyond cross-coupling reactions, the reactivity of this compound can be harnessed through metallation and halogen-metal exchange to generate nucleophilic pyridine species.

Directed Ortho-Metallation (DoM)

The pyridine nitrogen can direct the deprotonation of an adjacent C-H bond using a strong base like lithium diisopropylamide (LDA).[14] However, for this compound, the presence of the halogens complicates this reactivity, and halogen-metal exchange is often a competing pathway.

Halogen-Metal Exchange

The greater lability of the C-I bond makes it susceptible to halogen-metal exchange with organolithium reagents at low temperatures.[15] This provides a regioselective route to a 3-chloro-5-lithiopyridine intermediate, which can then be trapped with various electrophiles.

Authoritative Grounding: The regioselective lithiation of halopyridines is a well-documented strategy for their functionalization.[14] The choice of the organolithium reagent and the reaction temperature are critical to favor halogen-metal exchange over other potential side reactions.

Diagram: Halogen-Metal Exchange and Electrophilic Quench

Caption: Halogen-metal exchange followed by electrophilic trapping.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) can also occur on the this compound ring, particularly at the position activated by the electron-withdrawing nature of the nitrogen atom and the other halogen.[16][17] Generally, the chloro substituent is a better leaving group in SNAr than the iodo substituent under forcing conditions. However, the reactivity is highly dependent on the nature of the nucleophile and the reaction conditions.

Conclusion

This compound is a remarkably versatile and strategically important building block in organic synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-chloro bonds provides a reliable handle for selective and sequential functionalization. This guide has provided a detailed exploration of its reactivity profile, with a focus on palladium-catalyzed cross-coupling reactions, metallation, and nucleophilic substitution. The experimental protocols and mechanistic insights presented herein are intended to serve as a practical resource for researchers in the fields of drug discovery, materials science, and synthetic methodology development, enabling the efficient and creative use of this powerful synthetic intermediate.

References

- 1. chempanda.com [chempanda.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. depts.washington.edu [depts.washington.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel halopyridines and methods of making - Patent 0136593 [data.epo.org]

- 16. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 17. youtube.com [youtube.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-5-iodopyridine

Introduction: The Synthetic Utility and Inherent Risks of 3-Chloro-5-iodopyridine

This compound is a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and an iodo group, renders it a versatile building block in cross-coupling reactions and other complex organic transformations. This guide provides an in-depth examination of the safety protocols and handling precautions necessary for the responsible use of this compound in a research and development setting. Adherence to these guidelines is paramount to mitigating risks and ensuring the well-being of laboratory personnel.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the foundation of safe laboratory practice. The primary risks associated with this compound are detailed below.

Toxicological Profile

This compound is classified as harmful and an irritant.[1] The primary routes of exposure and their associated health effects are:

-

Oral: Harmful if swallowed.[1]

Given its structure as a pyridine derivative, it is prudent to handle this compound with the same level of caution as pyridine itself, which is known to cause nausea, coughing, and abdominal pain upon exposure.[4]

Physicochemical Properties and Hazards

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClIN | [1] |

| Molecular Weight | 239.44 g/mol | [1] |

| Form | Solid | |

| CAS Number | 77332-90-2 | [1] |

| Flash Point | Not applicable |

While the solid form of this compound does not present a flammability risk in the same way as liquid pyridines, upon heating, it may decompose and emit toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride gas.[5]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure to this compound.

Engineering Controls: The First Line of Defense

-

Ventilation: All manipulations of this compound, including weighing and transfers, must be conducted in a properly functioning certified chemical fume hood to control dust and vapors.[4][6] Ensure adequate ventilation in storage areas.[7]

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed in the immediate vicinity of where the compound is handled.[8]

Personal Protective Equipment: A Necessary Barrier

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[6][9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[4][10] It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times.

-

Body Protection: A laboratory coat, long pants, and closed-toe shoes are essential to prevent skin contact.[6]

-

Respiratory Protection: For situations with inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[6]

The logical workflow for donning and doffing PPE is critical to prevent cross-contamination.

Figure 1. Recommended sequence for donning and doffing Personal Protective Equipment.

Section 3: Handling and Storage Procedures

Safe Handling Practices

-

Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust.[7]

-

Hygiene: Wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[11]

-

Grounding: For procedures that may generate static electricity, proper grounding procedures should be followed to avoid ignition sources.[11]

Storage Requirements

-

Container: Store in a tightly closed, properly labeled container.[2][4]

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][8]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids.[3][8]

Section 4: Emergency Procedures

Prompt and correct response to an emergency situation can significantly reduce the severity of an incident.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[8][10]

-

Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Spill Management

In the event of a spill, the following procedure should be followed:

Figure 2. Step-by-step workflow for responding to a chemical spill.

For large spills, evacuate the area and contact the appropriate emergency response team.[6]

Section 5: Waste Disposal

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

-

Waste Collection: Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[6][8]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[2][7] Do not discharge into drains or rivers.[3]

Conclusion

This compound is a valuable synthetic intermediate, but its handling demands a rigorous and informed approach to safety. By integrating the principles of hazard identification, engineering controls, personal protective equipment, and emergency preparedness into all laboratory workflows, researchers can mitigate the risks associated with this compound and maintain a safe working environment. Continuous training and a proactive safety culture are the cornerstones of responsible chemical research.[10]

References

- 1. 3-Chloro-5-iodo-pyridine | C5H3ClIN | CID 24229178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. pppmag.com [pppmag.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

The Indispensable Halopyridine: A Technical Guide to Synthesis, Reactivity, and Application in Modern Drug Discovery

Abstract

Substituted halopyridines represent a cornerstone of modern medicinal chemistry, forming the structural core of a multitude of blockbuster pharmaceuticals. Their unique electronic properties, coupled with their synthetic versatility, make them invaluable building blocks for drug development professionals. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and application of substituted halopyridines. We will delve into the nuances of regioselective halogenation, explore the intricacies of pivotal cross-coupling reactions and nucleophilic aromatic substitutions, and showcase the transformative impact of these moieties through case studies of FDA-approved drugs. This guide is intended to serve as a practical resource for researchers and scientists, offering not only theoretical insights but also actionable experimental protocols and workflows.

The Strategic Importance of the Halopyridine Motif in Medicinal Chemistry

The pyridine ring is a prevalent scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The introduction of a halogen atom onto the pyridine ring profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Halogens can act as bioisosteres for other functional groups, modulate the pKa of the pyridine nitrogen, and serve as versatile synthetic handles for further molecular elaboration. A recent analysis of FDA-approved drugs from 2014-2023 revealed that 54 new molecular entities contained a pyridine ring, with a significant portion of these featuring halogen substituents.[1][3] This underscores the continued and growing importance of halopyridines in the design of novel therapeutics across a wide range of disease areas, including oncology, central nervous system disorders, and infectious diseases.[3]

Synthesis of Substituted Halopyridines: A Chemist's Toolkit

The ability to regioselectively introduce a halogen atom onto a pyridine ring is a critical first step in the synthesis of many pharmaceutical agents. The choice of halogenation strategy is dictated by the desired substitution pattern and the electronic nature of the substituents already present on the pyridine core.

Electrophilic Halogenation: Taming a Reluctant Ring

Direct electrophilic halogenation of the electron-deficient pyridine ring is often challenging and requires harsh conditions.[4] The inherent C3-directing effect of the ring nitrogen can lead to mixtures of regioisomers.[4] However, for specific substitution patterns, this can be a viable approach.

Halogenation of Pyridine N-Oxides: A Regioselective Gateway to 2-Halopyridines

A more controlled and widely employed method for introducing a halogen at the 2-position is through the corresponding pyridine N-oxide. The N-oxide activates the ring towards electrophilic attack and directs halogenation to the 2- and 4-positions. Subsequent deoxygenation provides the desired 2-halopyridine. This methodology offers a practical and efficient route to these valuable intermediates.[5][6]

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-Oxide

Materials:

-

Substituted Pyridine N-Oxide (1.0 equiv)

-

Phosphorus oxychloride (POCl₃) (1.1 equiv)

-

2,6-Lutidine (1.2 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the substituted pyridine N-oxide in dichloromethane.[4]

-

Add 2,6-lutidine to the solution.[4]

-

Cool the reaction mixture to 0 °C in an ice bath.[4]

-

Add phosphorus oxychloride dropwise to the cooled solution.[4]

-

Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS until the starting material is consumed.[4]

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sandmeyer and Related Diazotization Reactions

The Reactivity Landscape of Halopyridines: Building Molecular Complexity

The carbon-halogen bond on a pyridine ring is a versatile functional group that can participate in a wide array of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Dance of Electrons

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a halogen is positioned at the 2- or 4-position. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate.[8][9] The stability of this intermediate is key to the reaction's facility, with the negative charge being delocalized onto the electronegative nitrogen atom.[8] Consequently, 2- and 4-halopyridines are significantly more reactive towards SNAr than their 3-halo counterparts.[9][10]

Caption: Mechanism of Nucleophilic Aromatic Substitution on 4-Chloropyridine.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, and halopyridines are workhorse substrates in these transformations. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and selectivities, especially with the less reactive chloropyridines.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is one of the most widely used C-C bond-forming reactions in drug discovery. For halopyridines, the reactivity trend is generally I > Br > Cl, reflecting the C-X bond dissociation energies. While iodides and bromides are more reactive, recent advances in ligand design have enabled the efficient coupling of the more economical and readily available chloropyridines.[11][12]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Substituted Chloropyridine

Materials:

-

Substituted Chloropyridine (0.5 mmol)

-

Arylboronic acid (0.6-0.75 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃) (1.0-1.5 mmol)

-

Solvent (e.g., Dioxane/H₂O, DMF)

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine the substituted chloropyridine, arylboronic acid, palladium catalyst, and base.[11]

-

Add the solvent and seal the vial with a cap.[11]

-

Place the vial in the microwave reactor.[11]

-

Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).[11]

-

After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by flash column chromatography.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 |

| 3 | 3-Furylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | 16 | 78 |

| Data compiled from established literature and represents typical yields. |

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a diverse range of aminopyridines. This reaction is of paramount importance in medicinal chemistry, as the aminopyridine moiety is a common pharmacophore. The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with a Volatile Amine

Materials:

-

2-Bromopyridine (1.0 equiv)

-

Volatile amine (e.g., methylamine, 5.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

-

Toluene

-

Sealed tube

Procedure:

-

To a sealed tube, add the 2-bromopyridine, Pd(OAc)₂, dppp, and NaOt-Bu in toluene.[15][16]

-

Cool the mixture to -78 °C and add the liquefied volatile amine.[15]

-

Seal the tube and heat at 80 °C overnight (approximately 14 hours).[15]

-

After cooling, carefully open the tube and quench the reaction with water.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

Substituted Halopyridines in Action: Case Studies of FDA-Approved Drugs

The synthetic utility of substituted halopyridines is best illustrated by their central role in the synthesis of numerous life-changing medications.

Case Study: Etoricoxib (Arcoxia®) - A COX-2 Selective Inhibitor

Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID), features a 2-amino-5-chloro-3-phenylpyridine core. The synthesis of this key intermediate relies on the chemoselective functionalization of a dihalopyridine precursor, highlighting the strategic use of differential reactivity between halogen atoms.

References

- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. books.rsc.org [books.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]